molecular formula C23H28O6 B14243644 dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate (en)Pentanedioic acid, 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-, dimethyl ester (en)

dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate (en)Pentanedioic acid, 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-, dimethyl ester (en)

Cat. No.: B14243644
M. Wt: 400.5 g/mol
InChI Key: MPHIPXHPBGPNMN-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two hydroxy groups and two dimethylphenyl groups attached to a pentanedioate backbone.

Preparation Methods

The synthesis of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate typically involves the esterification of 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid or pyridine, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylphenyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate can be compared with similar compounds such as:

The uniqueness of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate

InChI

InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)26)23(11-19(24)28-5,12-20(25)29-6)18-9-15(3)22(27)16(4)10-18/h7-10,26-27H,11-12H2,1-6H3

InChI Key

MPHIPXHPBGPNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(CC(=O)OC)(CC(=O)OC)C2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

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